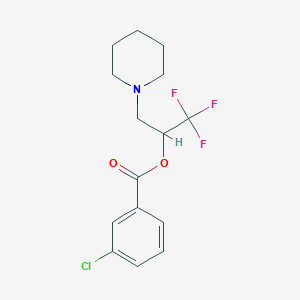

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-chlorobenzenecarboxylate

Description

The compound 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-chlorobenzenecarboxylate (referred to hereafter as Compound A) is an ester derivative featuring a trifluoroethyl backbone linked to a piperidinomethyl group and a 3-chlorobenzoate moiety.

Properties

IUPAC Name |

(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClF3NO2/c16-12-6-4-5-11(9-12)14(21)22-13(15(17,18)19)10-20-7-2-1-3-8-20/h4-6,9,13H,1-3,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIDWQFZKAHOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(F)(F)F)OC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,2,2-trifluoro-1-(piperidinomethyl)ethanol with 3-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-chlorobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.

Substitution: Nucleophilic substitution reactions can occur at the piperidinomethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) can be employed.

Major Products Formed:

Oxidation: Trifluoromethyl derivatives.

Reduction: Reduced trifluoromethyl compounds.

Substitution: Substituted piperidinomethyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-chlorobenzenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the piperidinomethyl group provides a site for further chemical modifications.

Comparison with Similar Compounds

Key Structural Features:

- Trifluoroethyl group : Enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects.

- 3-Chlorobenzoate : The chlorine substituent at the meta position may modulate electronic effects and steric interactions compared to other substituents (e.g., trifluoromethyl).

Comparison with Similar Compounds

Comparison with 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(Trifluoromethyl)benzenecarboxylate

Compound B (CAS: 477848-36-5, ) shares the same trifluoroethyl-piperidinomethyl backbone but differs in the benzoate substituent (3-trifluoromethyl vs. 3-chloro).

Key Differences :

- Substituent Effects : The 3-CF₃ group in Compound B increases molecular weight and electron-withdrawing effects compared to 3-Cl. This may enhance metabolic resistance but reduce nucleophilic reactivity.

Comparison with Ethyl 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylate

Compound C (CAS: 1198475-44-3, ) replaces the benzene ring with a pyridine heterocycle and positions substituents differently.

| Property | Compound A (3-Cl) | Compound C (Pyridine Derivative) |

|---|---|---|

| Core Structure | Benzene | Pyridine |

| Substituents | 3-Cl | 3-Cl, 4-CF₃ |

| Electron Effects | Moderate EWG (Cl) | Strong EWG (CF₃) + heterocycle |

| Bioactivity | Not reported | Likely enzyme inhibition (e.g., kinase targets) |

Key Insights :

- Heterocyclic vs.

- Substituent Positioning : The 4-CF₃ group in Compound C may create steric hindrance absent in Compound A.

Comparison with Phosphonate Esters ()

Compound D (CAS RN: Not specified, ) is a methylphosphonate ester with a trifluoroethyl-aryl group.

| Property | Compound A (Ester) | Compound D (Phosphonate) |

|---|---|---|

| Functional Group | Carboxylate ester | Phosphonate ester |

| Acid/Base Behavior | Neutral ester | Acidic phosphonate |

| Stability | Hydrolyzable | More hydrolytically stable |

Key Differences :

- Reactivity : Phosphonates (Compound D) resist hydrolysis better than carboxylate esters (Compound A), making them suitable for prolonged biological activity.

- Synthetic Utility : Carboxylates like Compound A are more readily modified for medicinal chemistry optimization.

Research Implications and Limitations

Substituent-Driven Design

- Chloro vs. Trifluoromethyl : The 3-Cl group in Compound A may offer a balance between lipophilicity and reactivity, avoiding the extreme electron withdrawal of CF₃.

- Piperidine Role: The piperidinomethyl group likely enhances blood-brain barrier penetration, relevant for CNS-targeted therapeutics.

Biological Activity

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-chlorobenzenecarboxylate is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antifungal and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H17ClF3N

- CAS Number : 477848-34-3

The presence of trifluoromethyl and piperidine groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that derivatives of piperidine exhibit significant biological activities, particularly in antimicrobial and antifungal applications. The specific compound under discussion has shown promising results in various studies.

Antifungal Activity

Recent studies have focused on the antifungal properties of piperidine derivatives. For instance, a study involving piperidine-based triazolylacetamide derivatives demonstrated their effectiveness against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. The derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal activity .

Table 1: Antifungal Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|

| pta1 | 0.24 | 0.97 |

| pta2 | 0.48 | 1.5 |

| pta3 | 0.97 | 3.9 |

These findings suggest that the introduction of trifluoromethyl groups may enhance the efficacy of piperidine derivatives against fungal pathogens.

The mechanism by which these compounds exert their antifungal effects involves the induction of apoptotic pathways and disruption of cell membrane integrity in fungal cells. Fluorescence microscopy studies have shown that exposure to these compounds leads to significant membrane damage and subsequent cell death .

Case Studies

A notable case study involved the synthesis and testing of various piperidine derivatives against clinical isolates of C. auris. The study utilized a microbroth dilution assay to determine susceptibility profiles, confirming that certain derivatives not only inhibited fungal growth but also induced cell cycle arrest at the S-phase .

Q & A

Q. Critical Analytical Techniques :

- NMR Spectroscopy : Key markers include:

- ¹H NMR : Peaks at δ 3.5–4.5 ppm (piperidine CH₂ groups) and δ 7.2–8.1 ppm (aromatic protons).

- ¹⁹F NMR : A singlet near δ -70 ppm for the CF₃ group.

- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry (e.g., piperidine ring conformation) .

- IR Spectroscopy : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1100 cm⁻¹ (C-F) .

(Advanced) How can factorial design be implemented to optimize the yield of this compound under varying reaction conditions?

Answer:

A 2³ factorial design can systematically evaluate interactions between variables:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 90°C |

| Catalyst Loading | 0.5 mol% | 2.0 mol% |

| Solvent Polarity | Toluene | DMF |

Q. Methodology :

Conduct 8 experiments (2³) with triplicates.

Use ANOVA to identify significant factors (e.g., temperature × catalyst interaction).

Optimize via response surface methodology (RSM) .

Outcome : Maximizes yield while minimizing side reactions (e.g., hydrolysis of the ester group).

(Advanced) What methodologies resolve contradictions in bioactivity data across batches synthesized via alternative routes?

Answer:

Comparative Analysis Framework :

Batch Characterization : Ensure structural consistency using XRD and LC-MS.

In Vitro Assays : Standardize protocols (e.g., IC₅₀ measurements against a shared enzyme target).

Statistical Tools :

- Principal Component Analysis (PCA) : Correlates synthesis parameters (e.g., purity, crystallinity) with bioactivity.

- Dose-Response Modeling : Identifies outliers due to impurities .

Example : A 2022 study resolved discrepancies in piperidine derivatives by linking residual solvents (detected via GC-MS) to reduced receptor binding .

(Basic) What safety protocols are essential when handling this compound?

Answer:

Critical Protocols :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile trifluoromethyl byproducts.

- Waste Disposal : Segregate halogenated waste (UN 2851) for incineration .

(Advanced) How can computational modeling predict the compound’s reactivity under catalytic conditions?

Answer:

COMSOL Multiphysics Workflow :

Density Functional Theory (DFT) : Calculate activation energies for ester hydrolysis or piperidine ring opening.

Machine Learning (ML) : Train models on similar compounds to predict optimal catalysts (e.g., Pd/C vs. Raney Ni).

Reactor Simulation : Model mass transfer limitations in scaled-up reactions .

(Advanced) What strategies mitigate thermal degradation during purification?

Answer:

Strategies :

- Low-Temperature Techniques : Use short-path distillation (<100°C) or recrystallization from high-boiling solvents (e.g., DMSO).

- Stability Screening : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Additives : Stabilize via antioxidants (e.g., BHT) for long-term storage .

(Basic) Which spectroscopic markers confirm the presence of key functional groups?

Answer:

Definitive Markers :

- ³⁵Cl NMR : A peak at δ ~0 ppm confirms the chlorinated aromatic group.

- ¹H-¹⁵N HMBC : Correlates piperidine N-H with adjacent CH₂ groups.

- Raman Spectroscopy : Bands at 300–400 cm⁻¹ (C-Cl stretch) .

(Advanced) How does the trifluoromethyl group influence biological interactions?

Answer:

Mechanistic Insights :

- Steric Effects : The CF₃ group alters binding pocket accessibility (confirmed via molecular docking).

- Electron-Withdrawing Effects : Enhances metabolic stability by reducing oxidative degradation.

Assays : - Fluorescence Polarization : Quantifies receptor affinity.

- CYP450 Inhibition Studies : Assess metabolic pathways .

(Advanced) What statistical approaches analyze non-linear synthesis-crystallinity relationships?

Answer:

Advanced Methods :

- Multivariate Adaptive Regression Splines (MARS) : Models non-linear effects of solvent polarity on crystal size.

- Partial Least Squares (PLS) : Links reaction time to polymorph formation .

(Basic) How to design a stability study for shelf-life assessment?

Answer:

Protocol :

Accelerated Conditions : 40°C/75% RH for 6 months (ICH Q1A guidelines).

Analytical Monitoring : HPLC purity checks monthly.

Degradation Pathways : Identify hydrolysis products via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.